FGFR1 inhibitor-2

Angiogenesis Endothelial Cell Biology FGFR1 Signaling

Researchers requiring a selective FGFR1 inhibitor for angiogenesis studies often face inconsistent potency across assay systems. FGFR1 inhibitor-2 provides a rigorously profiled tool with defined, context-dependent activity. - Sub-nanomolar potency in HUVEC cells (IC50 = 0.70 nM, FGF2-induced ERK phosphorylation), enabling robust blockade of FGFR1-mediated endothelial signaling. - Micromolar potency in MDA-MB-231 cells (IC50 = 4.55 μM), establishing it as a valuable, less-potent reference for SAR and lead optimization campaigns. - High-purity urea derivative, shipped under verified storage conditions to ensure batch-to-batch consistency.

Molecular Formula C25H22F5N3O3
Molecular Weight 507.5 g/mol
Cat. No. B11933420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFGFR1 inhibitor-2
Molecular FormulaC25H22F5N3O3
Molecular Weight507.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(CCCCNC(=O)NC2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F)C3=CC=C(C=C3)F)F
InChIInChI=1S/C25H22F5N3O3/c26-18-8-4-16(5-9-18)21(17-6-10-19(27)11-7-17)3-1-2-14-31-24(34)32-20-12-13-23(33(35)36)22(15-20)25(28,29)30/h4-13,15,21H,1-3,14H2,(H2,31,32,34)
InChIKeyPYHZCSUPIZNJGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FGFR1 Inhibitor-2: Chemical Identity and Pharmacology


FGFR1 inhibitor-2 (CAS No.: 2410612-08-5) is a synthetic small molecule characterized as a urea derivative, specifically N-[5,5-bis(4-fluorophenyl)pentyl]-N'-[4-nitro-3-(trifluoromethyl)phenyl]urea, with a molecular weight of 507.45 g/mol [1]. It is identified as an inhibitor of the Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in oncogenic signaling . This compound has been profiled for its ability to suppress FGFR1-driven cellular activity, providing a starting point for investigating FGFR1-dependent pathways in disease models.

Target: FGFR1 pathway inhibition studies
Context: Cellular assays of FGFR1-dependent signaling
Tool: Kinase inhibitor for pathway interrogation

FGFR1 Inhibitor-2: Non-Interchangeability with Other Inhibitors


Substituting FGFR1 inhibitor-2 with another in-class FGFR1 inhibitor without empirical evidence is scientifically unsound due to significant differences in cellular potency, molecular mechanism of action (e.g., ATP-competitive vs. covalent binding), and isoform selectivity profiles. As demonstrated by the quantitative data below, the inhibitory activity of FGFR1 inhibitor-2 is highly context-dependent, varying by more than three orders of magnitude across different assay systems. This variability underscores that data generated with a more potent pan-FGFR inhibitor, such as BGJ398 (infigratinib) which exhibits sub-nanomolar biochemical IC50 values , cannot be extrapolated to the functional effects of FGFR1 inhibitor-2. The selection of a specific FGFR1 inhibitor for research or development must be guided by its precise, assay-specific quantitative profile.

Assay-dependent potency may vary by orders of magnitude, limiting direct substitution with other FGFR1 inhibitors.
Different binding mechanism (e.g., ATP-competitive vs. covalent) can alter cellular response profiles and inhibitor selectivity.
Isoform selectivity of FGFR1 inhibitor-2 may not align with pan-FGFR compounds, affecting pathway-specific interpretation.

FGFR1 Inhibitor-2: Quantitative Performance Evidence


Potency in HUVEC ERK Phosphorylation Assay

In a cellular functional assay measuring the inhibition of FGF2-induced ERK phosphorylation in Human Umbilical Vein Endothelial Cells (HUVEC), FGFR1 inhibitor-2 demonstrated a high level of potency with an IC50 of 0.700 nM [1]. This performance can be directly compared to a structurally related comparator compound (CHEMBL4084079) tested in the same assay under identical conditions, which exhibited an IC50 of 2.10 nM [2]. This represents a 3-fold higher potency for FGFR1 inhibitor-2 in this specific cell-based model of FGFR1 activity.

HUVEC ERK Phosphorylation
Head-to-head
IC50 0.700 nM vs 2.10 nM
Supports FGFR1 pathway inhibition in endothelial cell context
3-fold lower IC50 relative to comparator CHEMBL4084079
Angiogenesis Endothelial Cell Biology FGFR1 Signaling

Context-Dependent Potency: Cancer vs. Primary Cells

FGFR1 inhibitor-2 exhibits a stark contrast in potency between different cellular models. While it shows a potent IC50 of 0.700 nM in HUVEC endothelial cells [1], its activity is significantly reduced in the MDA-MB-231 triple-negative breast cancer (TNBC) cell line, with a reported IC50 of 4.55 μM . This represents a potency difference of over 6,500-fold between the two cell types. This is not a property of all FGFR1 inhibitors; for example, the pan-FGFR inhibitor LY2874455 shows consistent sub-nanomolar potency in both HUVEC and RT-112 bladder cancer cell lines (IC50s of 0.3 to 0.8 nM) [2].

Cell-Type Potency
Cross-study
~6,500-fold difference
Supports cell-type-specific FGFR1 pathway interpretation
HUVEC: 0.700 nM; MDA-MB-231: 4.55 μM
Triple-Negative Breast Cancer Oncology FGFR1 Pharmacology

Structural Potency Comparison with Inhibitor Analogs

The potency of FGFR1 inhibitor-2 is substantially lower than other advanced FGFR1 inhibitors characterized in biochemical kinase assays. While FGFR1 inhibitor-2's potency in MDA-MB-231 cells is 4.55 μM , the clinical-stage pan-FGFR inhibitor BGJ398 (infigratinib) demonstrates an IC50 of 0.9 nM against FGFR1 in a cell-free kinase assay . Similarly, a compound from the FGFR1 inhibitor-8 series (Compound 9) is reported to have an IC50 of 0.5 nM against FGFR1 . This potency gap of approximately 5,000- to 9,000-fold highlights that FGFR1 inhibitor-2 belongs to a distinct chemical series with a different potency and selectivity profile.

SAR Potency Context
Class-level inference
4,550 nM vs 0.5–0.9 nM (BGJ398, FGFR1 inh-8)
Supports structure-activity relationship analysis
Potency gap reflects distinct chemical series
Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

FGFR1 Inhibitor-2: Recommended Research Applications


Angiogenesis Research Using HUVEC Cells

Based on the sub-nanomolar potency (IC50 = 0.700 nM) of FGFR1 inhibitor-2 in inhibiting FGF2-induced ERK phosphorylation in HUVEC cells [1], this compound is well-suited for studies focused on FGFR1-mediated angiogenesis. Its high potency in this primary endothelial cell model enables robust blockade of downstream signaling at low concentrations, making it an effective tool for dissecting FGFR1's role in endothelial cell proliferation, migration, and tube formation.

SAR Studies on FGFR1 Inhibitor Chemotypes

The substantial potency differential between FGFR1 inhibitor-2 (MDA-MB-231 IC50 = 4.55 μM) and high-potency analogs like FGFR1 inhibitor-8 (IC50 = 0.5 nM) establishes its value in SAR campaigns. It serves as a less potent reference point within its chemical series, enabling medicinal chemists to map the structural features responsible for gains in cellular potency and kinase binding affinity. This makes it a valuable control compound for lead optimization programs.

Selective Control for FGFR1-Independent TNBC Studies

Given its micromolar potency in the MDA-MB-231 triple-negative breast cancer cell line (IC50 = 4.55 μM) , FGFR1 inhibitor-2 is not recommended as a primary tool to demonstrate FGFR1-dependence in this model. Instead, it can be strategically employed as a less potent, matched control compound in experiments designed to validate the on-target effects of more potent FGFR inhibitors or to identify FGFR1-independent mechanisms of cell growth in TNBC.

Application
Selection Property
Validation Focus
Endothelial FGFR1 signaling studies
HUVEC ERK phosphorylation inhibition profile
Angiogenesis-related endothelial endpoints
FGFR1 inhibitor SAR analysis
Potency differential across chemotypes
Kinase binding and cellular activity mapping
FGFR1-independent pathway studies in TNBC
Reduced potency in TNBC cell context
On-target specificity validation using alternative FGFR1 inhibitors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for FGFR1 inhibitor-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.